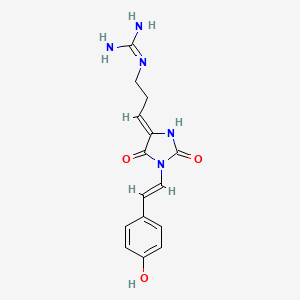

parazoanthine B

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17N5O3 |

|---|---|

Molecular Weight |

315.33 g/mol |

IUPAC Name |

2-[(3Z)-3-[1-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,5-dioxoimidazolidin-4-ylidene]propyl]guanidine |

InChI |

InChI=1S/C15H17N5O3/c16-14(17)18-8-1-2-12-13(22)20(15(23)19-12)9-7-10-3-5-11(21)6-4-10/h2-7,9,21H,1,8H2,(H,19,23)(H4,16,17,18)/b9-7+,12-2- |

InChI Key |

BRHUBARRWPTWNX-MMYPVXKMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/N2C(=O)/C(=C/CCN=C(N)N)/NC2=O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CN2C(=O)C(=CCCN=C(N)N)NC2=O)O |

Origin of Product |

United States |

Origin and Isolation Methodologies of Parazoanthine B

Identification of the Producer Organism: Parazoanthus axinellae (Mediterranean Sea Anemone)

Parazoanthine B is a natural product synthesized by the marine invertebrate Parazoanthus axinellae, commonly known as the yellow cluster anemone. nih.govmdpi.com This organism belongs to the order Zoantharia, a group of colonial anemones. Unlike true sea anemones, zoanthids form interconnected colonies where individual polyps are joined by a common tissue base called the coenenchyme. nih.gov First described by Schmidt in 1862, P. axinellae is the source of not only this compound but also a series of related compounds including parazoanthines A, C, D, and E. nih.gov These hydantoin (B18101) alkaloids were identified as major constituents of the anemone's chemical profile. nih.gov

Geographic Distribution and Ecological Niche of the Source Organism

Parazoanthus axinellae is primarily found in the temperate waters of the eastern Atlantic Ocean and throughout the Mediterranean Sea. nih.gov The species inhabits sublittoral rocky environments, often preferring shaded areas such as vertical cliffs, overhangs, and the entrances of caves. mdpi.com It is typically observed at depths ranging from 6 to 100 meters. nih.gov

Ecologically, P. axinellae is a significant component of coralligenous communities, where it frequently forms dense clusters. nih.gov It is often found in association with other marine organisms, particularly sponges of the Axinella genus, and can also grow alongside soft corals like Alcyonium acaule. nih.govacs.org The habitat is a biodiverse assemblage of suspension feeders, including various sponges, cnidarians, bryozoans, and tunicates, with surfaces often encrusted with coralline algae. nih.gov Within the P. axinellae species complex, different morphotypes have been identified, such as the "Slender" and "Stocky" forms, which exhibit variations in their preferred substrates, with some primarily growing on sponges and others on bare rock.

**Table 1: Geographic and Ecological Profile of *Parazoanthus axinellae***

| Feature | Description |

|---|---|

| Common Name | Yellow Cluster Anemone |

| Phylum | Cnidaria |

| Class | Anthozoa |

| Order | Zoantharia |

| Geographic Range | Temperate Eastern Atlantic, Mediterranean Sea |

| Habitat | Sublittoral rocky substrates, shaded cliffs, overhangs, cave entrances |

| Depth Range | 6 - 100 meters |

| Ecological Role | Component of coralligenous communities |

| Common Associations | Axinella sponges, Alcyonium acaule (soft coral) |

Extraction and Initial Chromatographic Fractionation Techniques

The isolation of this compound begins with the collection of its source organism, Parazoanthus axinellae. The detailed process involves a multi-step extraction and fractionation procedure to separate the desired alkaloids from the bulk of biological material.

The collected anemone specimens are first lyophilized (freeze-dried) to remove water and then macerated. The dried, powdered material is subsequently extracted with a solvent mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature. This process yields a crude organic extract after the solvent is evaporated under reduced pressure.

This initial crude extract contains a complex mixture of compounds. To begin the separation process, a technique called liquid-liquid partitioning is employed. The crude extract is dissolved in a methanol/water solution and then washed with heptane. This step removes nonpolar compounds like fats and sterols. The remaining aqueous methanol layer, which contains the more polar alkaloids, is then further partitioned with dichloromethane. Evaporation of the dichloromethane layer provides a refined extract enriched with parazoanthines. This pre-purified extract is then subjected to further chromatographic separation, typically starting with vacuum liquid chromatography (VLC) over silica (B1680970) gel, using a gradient of dichloromethane and methanol to yield several fractions with varying polarity.

Isolation and Purification Protocols for this compound from Complex Extracts

The final purification of this compound from the enriched fractions obtained during initial fractionation requires more precise chromatographic techniques. High-performance liquid chromatography (HPLC) is the primary method used to achieve the isolation of the pure compound.

Fractions from the VLC that show the presence of parazoanthines (as determined by thin-layer chromatography or analytical HPLC) are selected for further purification. This is typically accomplished using semi-preparative reversed-phase HPLC. A C18 column is commonly used as the stationary phase, and the mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with a modifier like trifluoroacetic acid (TFA) to improve peak shape. The elution of compounds from the column is monitored by a UV detector, and the specific fraction corresponding to the peak of this compound is collected. This process may need to be repeated (isocratic or gradient elution) to achieve high purity. The final isolated compound's identity and purity are confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Table 2: Summary of Isolation and Purification Steps for this compound

| Step | Technique | Description |

|---|---|---|

| 1. Initial Extraction | Solvent Extraction | Freeze-dried P. axinellae is extracted with a Dichloromethane/Methanol mixture. |

| 2. Primary Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between Heptane and a Methanol/Water mixture, followed by partitioning with Dichloromethane to remove nonpolar impurities. |

| 3. Secondary Fractionation | Vacuum Liquid Chromatography (VLC) | The Dichloromethane-soluble fraction is separated on a silica gel column using a solvent gradient. |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Fractions containing parazoanthines are purified using semi-preparative reversed-phase (C18) HPLC with an Acetonitrile/Water mobile phase to yield pure this compound. |

Advanced Structural Elucidation of Parazoanthine B

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the intricate structure of parazoanthine B. A suite of one-dimensional and two-dimensional NMR experiments has been employed to piece together its molecular framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

¹H NMR (Proton NMR) spectra provide crucial information about the chemical environment of hydrogen atoms within the molecule. In this compound, the ¹H NMR spectrum reveals characteristic signals for aromatic protons, olefinic protons, and protons attached to the hydantoin (B18101) and alkyl chain. cnr.itunisa.it

¹³C NMR (Carbon-13 NMR) spectra complement the proton data by identifying the number of unique carbon environments and their nature (e.g., alkyl, alkene, aromatic, carbonyl). careerendeavour.comocr.org.uk The ¹³C NMR spectrum of this compound is essential for confirming the carbon skeleton and the presence of key functional groups. unisa.itcareerendeavour.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

| 2 | 158.2 | |

| 4 | 165.1 | |

| 5 | 126.3 | |

| 6 | 124.5 | 6.85, d, 9.5 |

| 7 | 35.1 | 4.31, m |

| 8 | 29.5 | 1.85, m; 2.15, m |

| 9 | 25.8 | 1.45, m |

| 10 | 41.2 | 3.18, t, 6.8 |

| 12 | 157.0 | |

| 13 | 115.8 | 6.78, d, 8.5 |

| 14 | 129.8 | 7.15, d, 8.5 |

| 15 | 121.5 | |

| 16 | 155.9 | |

| 17 | 129.8 | 7.15, d, 8.5 |

| 18 | 115.8 | 6.78, d, 8.5 |

Note: NMR data can vary slightly depending on the solvent and instrument used. rsc.org

Two-Dimensional NMR (COSY, HMBC, HSQC, TOCSY, NOESY, ROESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and their spatial proximity, which is crucial for assembling the complete structure of this compound. acs.orgslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduuzh.ch In this compound, COSY correlations help to establish the sequence of protons within the alkyl chain and the spin systems in the aromatic ring. unisa.it

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. columbia.edu This is fundamental for assigning the specific ¹H signal to its corresponding ¹³C signal in the this compound structure. unisa.itgithub.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is critical for connecting the different structural fragments of this compound, such as linking the alkyl chain to the hydantoin ring and the hydantoin ring to the phenoxy group. unisa.itrsc.org The configuration of the trisubstituted double bond in this compound was determined using the ³J H6–C4 coupling constant value observed in HMBC experiments. acs.org

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. uzh.ch This can be particularly useful for identifying all the protons belonging to a specific structural moiety in this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. cam.ac.uk They are vital for determining the stereochemistry and three-dimensional conformation of this compound. princeton.edu For instance, NOESY can help to confirm the E-configuration of the double bond. cnr.it

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.net For this compound, HRMS analysis is used to confirm the molecular formula C₁₈H₁₇N₃O₂. cnr.it This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern provides valuable structural information. unisa.itresearchgate.netuiowa.edu The analysis of the fragmentation patterns of this compound helps to identify its core structural components, such as the hydantoin ring, the guanidine (B92328) group, and the phenoxy moiety. nih.gov This technique is particularly useful for confirming the connectivity of the different parts of the molecule. researchgate.netnih.gov

Table 2: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss/Fragment |

| 316.1343 [M+H]⁺ | 299.1082 | NH₃ |

| 316.1343 [M+H]⁺ | 257.0871 | CH₅N₃ |

| 316.1343 [M+H]⁺ | 95.0861 | C₆H₅O |

Note: The fragmentation data provides evidence for the presence of a guanidine moiety and a phenoxy group. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. univ-amu.fr this compound contains a chiral center at position C-7. The absolute configuration of related parazoanthine compounds has been determined by comparing experimentally measured ECD spectra with those calculated using time-dependent density functional theory (TDDFT). acs.org A similar approach can be applied to this compound to definitively assign its absolute stereochemistry. researchgate.netnih.gov The use of on-line hyphenated techniques like UHPLC-ECD allows for the determination of the absolute configuration even for minor compounds in a complex mixture. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a critical tool for establishing the absolute configuration of chiral molecules such as this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral chromophore, providing information about the spatial arrangement of atoms around a stereocenter. uiowa.edunih.gov

For the parazoanthine family of alkaloids, the absolute configuration at the C-5 stereocenter has been successfully determined using ECD. mdpi.comsemanticscholar.org In studies of parazoanthines isolated from the Mediterranean zoanthid Parazoanthus axinellae, the sign of the Cotton Effect (CE) in the ECD spectrum is diagnostic for the stereochemistry. Specifically, a negative Cotton Effect observed around 280 nm is characteristic of the (S)-configuration at C-5. mdpi.comsemanticscholar.org This observation was consistently applied to assign the absolute configuration of several parazoanthine analogues. mdpi.com

The application of hyphenated techniques, such as Ultra-High-Performance Liquid Chromatography coupled with an ECD detector (UHPLC-ECD), has proven highly effective. mdpi.comresearchgate.net This on-line method allows for the determination of the absolute configuration of minor compounds in a complex mixture without the need for extensive purification, which can sometimes lead to degradation of the natural product. mdpi.comsemanticscholar.org The ECD measurement is highly specific to the parazoanthine chromophore, minimizing interference from co-eluting compounds. semanticscholar.org

| Compound | Wavelength of Cotton Effect (nm) | Sign of Cotton Effect | Assigned Absolute Configuration at C-5 |

|---|---|---|---|

| Parazoanthine A | ~280 | Negative | S |

| Parazoanthine F | ~280 | Negative | S |

| Parazoanthine G | ~280 | Negative | S |

| Parazoanthine I | ~280 | Negative | S |

Time-Dependent Density Functional Theory (TDDFT) Calculations for CD Spectra Prediction

To provide a robust foundation for the assignment of absolute configuration from experimental ECD spectra, theoretical calculations are employed. Time-Dependent Density Functional Theory (TDDFT) is a quantum chemical method used to predict the ECD spectra of molecules. researchgate.netrsc.orgq-chem.com This computational approach calculates the excitation energies and rotational strengths of a molecule, which can then be used to generate a theoretical spectrum. q-chem.com

The standard procedure involves comparing the experimental ECD spectrum with the TDDFT-calculated spectra for all possible stereoisomers of the molecule. researchgate.netespol.edu.ec A good correlation between the experimental curve and one of the calculated curves allows for the confident assignment of the absolute configuration. espol.edu.ecmdpi.com This combined experimental and computational approach has become the gold standard for the stereochemical elucidation of complex natural products, including related zoanthamine (B1237179) and terrazoanthine alkaloids. espol.edu.ecacs.orgx-mol.net

The accuracy of TDDFT calculations depends on several factors, including the choice of the functional (e.g., B3LYP, CAM-B3LYP, PBE0) and the basis set, as well as the inclusion of solvent effects to properly model the experimental conditions. rsc.org For flexible molecules, a conformational search is first performed to identify all low-energy conformers, and their individual ECD spectra are calculated and then averaged according to the Boltzmann distribution to produce the final theoretical spectrum. researchgate.net

Complementary Spectroscopic Methods (e.g., IR Spectroscopy for Functional Group Identification)

Infrared (IR) spectroscopy is a valuable complementary technique that provides information about the functional groups present in a molecule. studymind.co.ukmvpsvktcollege.ac.inmlsu.ac.in It works by measuring the absorption of infrared radiation by molecular vibrations, where different types of bonds (e.g., C=O, N-H, O-H) absorb at characteristic frequencies (expressed as wavenumbers, cm⁻¹). specac.com

While a detailed analysis of the IR spectrum of this compound is not extensively published, the expected absorption bands can be predicted based on its known structure, which includes a hydantoin ring, an aromatic system, and amide functionalities. The IR spectra of related marine alkaloids, such as mukanadins and other indole (B1671886) alkaloids, show characteristic absorptions for these groups. nih.govacs.orgacs.org

The key functional groups in this compound and their expected IR absorption regions are summarized in the table below. The presence of these characteristic bands in an experimental spectrum would serve to confirm the core structural features of the molecule. acs.orgmdpi.com

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide/Hydantoin) | Stretching | ~3200 - 3400 | Medium |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Medium to Weak |

| C=O (Hydantoin/Amide) | Stretching | ~1640 - 1710 | Strong |

| C=C (Aromatic) | Stretching | ~1500 - 1600 | Medium to Weak |

Biosynthetic Pathways and Precursors of Parazoanthine B

Proposed Biosynthetic Origins of Hydantoin (B18101) Alkaloids in Marine Organisms

Hydantoin alkaloids are a diverse group of natural products found in various marine invertebrates, particularly sponges and cnidarians. mdpi.comnih.gov Their biosynthesis is generally believed to originate from common metabolic building blocks, primarily amino acids. nih.govnih.gov The core hydantoin ring, a five-membered heterocycle, serves as a scaffold that is further elaborated and functionalized to produce the wide array of observed structures.

In marine organisms, the formation of these alkaloids is often associated with chemical defense mechanisms. nih.gov The structural diversity within this class, from simple substituted hydantoins found in sponges like Hemimycale arabica to the more complex parazoanthines from Parazoanthus axinellae, suggests the evolution of varied biosynthetic machineries. acs.orgcaltech.edu These pathways are adapted to produce specific metabolites that provide a competitive advantage in their ecological niche. The secondary metabolites of zoantharians, the order to which Parazoanthus belongs, are thought to derive from two main biosynthetic routes: the pyruvic and acetic acids pathway and the shikimic acid pathway. acs.org

Hypothetical Pathways for the Formation of the Hydantoin Core

The precise enzymatic pathway for the formation of the hydantoin core in parazoanthines has not been fully elucidated. However, biomimetic laboratory syntheses and knowledge of related biochemical reactions provide plausible hypothetical routes.

One compelling hypothesis, supported by the successful synthesis of parazoanthine A, involves the reaction of an isocyanate derivative with an amino acid ester. researchgate.net In this model, a precursor molecule, such as p-coumaric acid, is converted into a reactive isocyanate intermediate. This intermediate then undergoes a cyclization reaction with an amino acid, like L-arginine, to form the characteristic 3,5-disubstituted hydantoin ring. researchgate.net

Another general, prebiotic-chemistry-based hypothesis suggests that hydantoin rings can be formed from the N-terminal ends of peptides through a reaction with carbon monoxide (CO) or its derivatives, followed by cyclization. researchgate.net While this represents a fundamental chemical possibility, the biomimetic synthesis route starting from specific amino acid and cinnamic acid-derived precursors is considered more likely for the biosynthesis of complex, specific alkaloids like the parazoanthines.

The key reaction in the biomimetic synthesis of the parazoanthine core is summarized below:

Table 1: Key Reactions in Biomimetic Hydantoin Core Synthesis| Reactant 1 | Reactant 2 | Key Transformation | Product Core Structure |

|---|

Role of Amino Acid Precursors in Parazoanthine Biosynthesis (e.g., L-Arginine)

Amino acids are the fundamental building blocks for a vast number of alkaloids, and the parazoanthine family is no exception. wiley-vch.deimperial.ac.uk The structure of parazoanthine B, with its terminal guanidinium (B1211019) group, strongly points to the proteinogenic amino acid L-arginine as a key precursor. acs.orgwiley-vch.de

L-arginine provides the nitrogen-rich guanidinium moiety and a significant portion of the aliphatic chain that constitutes one of the substituents on the hydantoin core. wiley-vch.de This has been experimentally supported by a concise biomimetic synthesis of parazoanthine A, a close analog of this compound, which successfully utilized L-arginine methyl ester dihydrochloride (B599025) as a starting material. researchgate.net The other major precursor is derived from the shikimate pathway, providing the aromatic portion of the molecule. acs.org

In addition to arginine, the non-proteinogenic amino acid L-homoarginine has been identified in high concentrations in some marine sponges and is postulated to be a precursor for other classes of marine alkaloids. acs.orgagarwallab.com While its direct involvement in this compound biosynthesis is not confirmed, its prevalence in marine invertebrates highlights the potential for alternative amino acid precursors in the biosynthesis of related compounds. acs.org

Table 2: Key Amino Acid Precursors in Alkaloid Biosynthesis

| Precursor Amino Acid | Key Structural Contribution | Target Alkaloid Family (Example) |

|---|---|---|

| L-Arginine | Guanidinium group, aliphatic chain | Parazoanthines, Pyrrole-2-aminoimidazole alkaloids |

| L-Homoarginine | Extended guanidinium group, aliphatic chain | Pyrrole-imidazole alkaloids |

| L-Tryptophan | Indole (B1671886) ring system | Indole alkaloids |

| L-Ornithine | Pyrrolidine ring | Pyrrolidine alkaloids |

| L-Lysine | Piperidine ring, cadaverine (B124047) | Lysine-derived alkaloids |

Enzymatic Transformations and Key Biosynthetic Intermediates

While the complete enzymatic cascade for this compound biosynthesis remains uncharacterized, the proposed chemical transformations allow for the postulation of the types of enzymes likely involved. The construction of such complex natural products typically requires a suite of specialized enzymes, including synthases, transferases, and oxidoreductases. creative-enzymes.comresearchgate.net

The biosynthesis would likely proceed through several key intermediates. Following the initial formation of the hydantoin core, subsequent enzymatic steps are required to tailor the molecule. For this compound, these would include hydroxylations on the aromatic ring and the aliphatic side chain. These reactions are commonly catalyzed by cytochrome P450 monooxygenases or other Fe(II)/α-ketoglutarate-dependent oxygenases, which are known to be involved in late-stage functionalization of natural products. frontiersin.org

The formation of the initial amide/peptide-like bond before cyclization could be mediated by a non-ribosomal peptide synthetase (NRPS) system. NRPSs are large, modular enzymes common in microbial secondary metabolism that assemble complex peptides and related molecules without the use of a ribosome template. researchgate.net Given the likely microbial involvement (see section 4.5), an NRPS or a hybrid PKS/NRPS (Polyketide Synthase/Non-Ribosomal Peptide Synthetase) pathway is a plausible enzymatic basis for parazoanthine assembly.

Table 3: Hypothetical Enzymatic Steps in this compound Biosynthesis

| Biosynthetic Step | Proposed Enzyme Class | Function |

|---|---|---|

| Precursor Activation & Coupling | Non-Ribosomal Peptide Synthetase (NRPS) | Activation of amino acid and carboxylic acid precursors and peptide bond formation. |

| Hydantoin Ring Formation | Cyclase / Spontaneous Cyclization | Catalyzes or facilitates the intramolecular cyclization to form the hydantoin core. |

| Aromatic Hydroxylation | Cytochrome P450 Monooxygenase | Adds hydroxyl group to the phenyl ring derived from a shikimate pathway precursor. |

Potential Involvement of Microbial Symbionts in the Biosynthesis

There is a growing body of evidence suggesting that many natural products isolated from marine invertebrates are, in fact, produced by their associated microbial symbionts. nih.govnih.gov Marine sponges and cnidarians host dense and diverse communities of microorganisms, including bacteria, archaea, and microalgae. mdpi.comnih.gov

For zoanthamine (B1237179) alkaloids, a related class of compounds, the symbiotic dinoflagellate algae of the genus Symbiodinium have been implicated as the true producers. caltech.educaltech.edu Researchers have isolated zooxanthellamine, an alkaloid with remarkable structural similarity to zoanthamine, directly from cultured Symbiodinium sp., suggesting the algae perform the core biosynthesis. caltech.edu It is hypothesized that the host zoanthid may then perform minor chemical modifications to the skeleton. caltech.edu

A recent study of the microbial community of Parazoanthus axinellae identified a distinct microbiome, including bacterial genera like Algicola and Draconibacterium, which are known to live in symbiotic relationships with other coral hosts. mdpi.com It is plausible that these or other uncharacterized symbionts are responsible for producing the parazoanthine alkaloids. mdpi.com The host may provide precursor molecules or a specific chemical environment, but the complex enzymatic machinery for synthesis likely resides within a microbial partner. This symbiotic production would explain the difficulty in detecting biosynthetic genes within the genome of the host organism itself.

Comparative Analysis of Biosynthetic Strategies within the Parazoanthine Family

The parazoanthine family includes several known analogs, such as parazoanthines A, B, C, and more recently discovered F-J, each with slight structural variations. acs.orgresearchgate.net These differences provide clues into the biosynthetic strategies and the potential flexibility of the enzymatic pathway.

Parazoanthine A possesses a p-hydroxystyryl group, suggesting a p-coumaric acid precursor.

Parazoanthine C is the geometric isomer of parazoanthine A (Z-configuration of the double bond). The biosynthesis of Z-isomers can occur via enzymatic isomerization or through stereospecific enzymatic control during the condensation reaction that forms the double bond.

This compound features a dihydroxyphenyl group, indicating that the aromatic precursor undergoes an additional hydroxylation step compared to parazoanthine A, likely catalyzed by a P450 monooxygenase.

O-methyl derivative of parazoanthine A has also been identified, pointing to the action of a methyltransferase enzyme in the biosynthetic pathway. researchgate.net

This structural diversity suggests a branched or combinatorial biosynthetic pathway where a core intermediate can be modified by a suite of tailoring enzymes. Different patterns of hydroxylation, methylation, and isomerization lead to the various final products. This enzymatic promiscuity or the presence of multiple, highly specific enzyme variants allows for the generation of a chemical library of related compounds from a common set of precursors. A versatile synthesis approach for this compound and its analogs has been developed based on a key coupling reaction, further highlighting the modular nature of these molecules. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Parazoanthine A |

| This compound |

| Parazoanthine C |

| Parazoanthine F |

| Parazoanthine G |

| Parazoanthine H |

| Parazoanthine I |

| Parazoanthine J |

| L-arginine |

| p-coumaric acid |

| L-homoarginine |

| Zoanthamine |

Chemical Synthesis and Analog Generation of Parazoanthine B

Rationale for Total Synthesis in Natural Product Research

The total synthesis of marine natural products like parazoanthine B is a fundamental endeavor in chemical research, driven by several critical objectives. A primary motivation is to overcome the supply problem often associated with natural sources. nih.govacs.org Marine organisms typically produce bioactive compounds in minute quantities, making large-scale extraction for extensive biological evaluation and potential therapeutic development impractical. acs.org Total synthesis provides a reliable and scalable route to access these complex molecules, ensuring a consistent supply for in-depth studies. nih.gov

Furthermore, total synthesis serves as the ultimate confirmation of a proposed chemical structure. mdpi.com While modern spectroscopic methods are powerful, structural misassignments of complex marine metabolites can occur. The unambiguous construction of a molecule in the laboratory and the comparison of its spectroscopic data with that of the natural isolate provides definitive proof of its structure. mdpi.com Finally, a successful synthetic route opens the door to medicinal chemistry efforts. It allows for the systematic modification of the natural product's core structure, enabling the generation of analogues and derivatives. nih.gov This process is crucial for conducting structure-activity relationship (SAR) studies, which aim to identify the key pharmacophoric elements responsible for biological activity and to optimize the compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Synthetic Methodologies for the Parazoanthine Core Structure

Biomimetic synthesis, which seeks to mimic a plausible biosynthetic pathway, offers an elegant and often efficient strategy for constructing natural product scaffolds. For the parazoanthine family, a concise biomimetic synthesis for parazoanthine A has been developed. researchgate.net This approach is predicated on the likely biosynthetic origin of the molecule from amino acid precursors. The synthesis involves the direct coupling reaction of L-arginine methyl ester dihydrochloride (B599025) with an isocyanate derivative of p-coumaric acid. researchgate.net This strategy successfully constructed the core structure of parazoanthine A, demonstrating a plausible biosynthetic connection and providing a versatile method for accessing a wider class of parazoanthine analogs. researchgate.net

A key stereochemical feature of this compound is the geometry of the double bond within its structure. Specifically, it possesses a 5,6-double bond with a Z-configuration. researchgate.net The synthesis of thermodynamically less stable Z-alkenes presents a significant challenge in organic chemistry, as many olefination methods preferentially form the more stable E-isomer. researchgate.net Therefore, synthetic strategies targeting this compound and its analogues must incorporate methods that selectively generate this Z-geometry. researchgate.netnih.gov Synthetic approaches have been intentionally designed to address the preparation of this compound analogs that specifically feature this Z-configured double bond, highlighting the importance of stereocontrol in achieving the final target. researchgate.net The development of catalytic systems and modified Wittig-type reactions are common strategies employed in natural product synthesis to achieve high Z-selectivity. researchgate.netresearchgate.net

The assembly of the parazoanthine core relies on the strategic formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. Researchers have employed several effective coupling reactions to construct these molecules and their congeners. A versatile synthesis of this compound itself was accomplished through a key coupling reaction between a hydantoinic compound and an α-bromo-acetophenone derivative. researchgate.net For related compounds, other notable transformations have been utilized. The total synthesis of parazoanthine F, for instance, was achieved using a copper-mediated C–N coupling reaction to assemble the N-styrylhydantoin moiety. researchgate.net In the biomimetic route to parazoanthine A, the central transformation is the coupling of an L-arginine derivative with an isocyanate. researchgate.net

Strategies for Derivatization and Structural Diversification

The marine alkaloid this compound has emerged as a significant lead compound in the development of novel therapeutic agents, particularly due to its potent activity as a CXCR4 antagonist. researchgate.netnih.gov The structural complexity and promising biological profile of this compound have spurred research into its chemical synthesis and the generation of analogs to explore structure-activity relationships (SAR) and optimize its pharmacological properties. These efforts have focused on strategic modifications of the parazoanthine scaffold to identify key structural motifs responsible for its bioactivity and to develop derivatives with enhanced potency and improved drug-like characteristics.

A pivotal strategy in the derivatization of this compound involves a versatile synthetic pathway that allows for the modification of various parts of the molecule. This approach has enabled the synthesis of not only the natural products this compound and its congeners but also a range of non-natural analogs. researchgate.net The core synthetic strategy often revolves around the coupling of a hydantoin-containing fragment with a suitably substituted aromatic component. This modular approach is highly amenable to the introduction of structural diversity.

Key areas of the this compound structure that have been targeted for derivatization include:

The Aromatic Core: The substituted phenyl group offers a prime site for introducing a variety of functional groups to probe the electronic and steric requirements of the binding pocket.

The Guanidinium (B1211019) Group: As a highly basic functional group, the guanidinium moiety is critical for the interaction with the CXCR4 receptor. Analogs with modified basic groups have been synthesized to fine-tune this interaction.

The Linker: The length and flexibility of the chain connecting the hydantoin (B18101) and the aromatic core have been altered to optimize the spatial orientation of these key binding elements.

Through these derivatization strategies, a panel of natural and non-natural parazoanthine analogs has been synthesized and their biological activity evaluated. This systematic approach has provided valuable insights into the SAR of this class of compounds. For instance, the synthesis and evaluation of analogs have confirmed the importance of the guanidinium group for potent CXCR4 antagonism. Furthermore, these studies have identified this compound as the most potent CXCR4 antagonist among the naturally occurring parazoanthines and a range of synthetic derivatives, exhibiting an IC50 value of 9.3 nM. researchgate.netnih.gov

The research findings from these derivatization and structural diversification studies are crucial for the rational design of the next generation of parazoanthine-based drug candidates. The data generated from these analogs not only helps in optimizing the lead compound but also contributes to a deeper understanding of the molecular interactions between this class of ligands and the CXCR4 receptor.

| Compound | R1 | R2 | IC50 (nM) for CXCR4 Antagonism | Research Findings |

| This compound | H | OH | 9.3 | Most potent among the tested natural and synthetic analogs. researchgate.netnih.gov |

| Parazoanthine C | H | H | >1000 | The hydroxyl group at R2 is critical for potent activity. |

| 18-deoxy-parazoanthine B | OH | H | - | Synthesis accomplished, highlighting the versatility of the synthetic route. |

| O-methyl-parazoanthine A | OCH3 | - | - | Successful synthesis demonstrates the feasibility of modifying the aromatic core. |

Mechanistic Investigations of Parazoanthine B S Biological Activities

Molecular Target Identification: C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonism

The principal molecular target of parazoanthine B has been identified as the C-X-C Chemokine Receptor Type 4 (CXCR4). nih.govnih.gov This receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes, including cancer metastasis and inflammatory diseases, making it an attractive pharmacological target. nih.gov

Through a combination of computational modeling and in vitro functional characterization, this compound was identified as a novel and potent CXCR4 antagonist. nih.govnih.gov Among a series of both natural and synthesized parazoanthine analogues, this compound demonstrated the highest potency, exhibiting an IC50 value of 9.3 nM. nih.govnih.govresearchgate.net This potent antagonism prevents the binding of the receptor's natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), thereby blocking the downstream signaling cascades that promote pathological cell behaviors. patsnap.comresearchgate.net

In vitro Cellular Mechanisms of Action

The antagonistic action of this compound at the CXCR4 receptor translates into distinct effects on cellular functions, which have been characterized in various in vitro models. These studies have confirmed its ability to interfere with key CXCL12-dependent processes.

The binding of CXCL12 to its receptor CXCR4 is a known trigger for cell proliferation in many cell types where the receptor is expressed. This compound has been shown to effectively counteract this effect. Specifically, its activity was assessed in the rat pituitary adenoma cell line, GH4C1, a model system used to study CXCR4 signaling. nih.gov In these cells, this compound was able to inhibit the cell proliferation induced by CXCL12, demonstrating that its blockade of the receptor directly interferes with the mitogenic signals initiated by the ligand. nih.gov

The CXCL12/CXCR4 axis is a critical pathway guiding the migration and trafficking of cells, a process central to cancer metastasis. nih.govnih.gov By functioning as a CXCR4 antagonist, this compound effectively disrupts this migratory pathway. nih.govpatsnap.com In vitro assays have demonstrated that this compound inhibits the CXCL12-dependent migration of cancer cells. nih.gov This inhibition is a direct consequence of blocking the receptor, which prevents the chemotactic signaling that would otherwise direct cell movement toward a CXCL12 gradient. researchgate.netnih.gov

Upon activation by CXCL12, the CXCR4 receptor triggers multiple intracellular signaling cascades, including the Ras/MEK/ERK pathway. nih.govnih.govresearchgate.netplos.org The phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) is a key downstream event that promotes cell survival and proliferation. mdpi.comnih.govdntb.gov.ua

Studies have confirmed that this compound's mechanism of action involves the disruption of this specific signal transduction pathway. In GH4C1 cells, this compound was shown to inhibit the CXCL12-dependent phosphorylation and activation of the ERK1/2 MAP kinase. nih.gov This demonstrates that by blocking the receptor at the cell surface, this compound prevents the initiation of the downstream signaling required for ERK1/2 activation, thereby contributing to its anti-proliferative effects.

Receptor Binding Studies and Competitive Antagonism

The characterization of this compound as a CXCR4 antagonist has been primarily based on functional assays that measure the inhibition of CXCL12-induced biological responses. These studies show that this compound effectively counteracts the downstream effects of CXCL12, such as cell proliferation, migration, and ERK1/2 activation, with high potency. nih.govnih.gov This functional opposition to the natural ligand is a hallmark of antagonism.

While the specific classification as a competitive antagonist would require direct radioligand binding studies to demonstrate that this compound competes with CXCL12 for the same binding site, its ability to potently inhibit ligand-induced functions is strong evidence of its direct interaction with the receptor. Competitive antagonists typically bind reversibly to the same site as the endogenous agonist, and their inhibitory effect can be overcome by increasing the concentration of the agonist. nih.gov The potent, concentration-dependent inhibition observed with this compound is consistent with this mechanism of action.

Molecular-Level Interactions with the CXCR4 Receptor (e.g., Pharmacophore Models, Ligand-Receptor Docking)

The discovery of parazoanthines as CXCR4 antagonists was facilitated by advanced computational techniques. nih.gov A previously developed pharmacophore model for CXCR4 antagonists served as the initial tool for identifying this class of natural products as potential inhibitors. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to and block a specific biological target. url.edunih.gov

Following this initial identification, molecular docking simulations were employed to predict the specific binding mode of this compound within the CXCR4 receptor's binding pocket. nih.govmdpi.com These computational studies provide insights into the molecular-level interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the this compound-CXCR4 complex. Furthermore, the analysis of structure-activity relationships across the synthesized series of parazoanthine analogues allowed for the refinement and optimization of the pharmacophore model, providing a more precise tool for the future discovery of novel CXCR4 antagonists. nih.gov

Research Findings for this compound

Mentioned Chemical Compounds

Structure Activity Relationship Sar Studies of Parazoanthine B and Its Analogues

Systematic Evaluation of Functional Groups and Structural Motifs on Biological Activity

The chemical framework of parazoanthines is characterized by a strongly basic guanidinium (B1211019) moiety linked to a substituted p-phenoxy group via a nine-bond spacer that includes a hydantoin (B18101) ring. cnr.itmdpi.com Structure-activity relationship (SAR) studies, conducted by synthesizing and testing a panel of both natural and non-natural parazoanthines, have systematically evaluated the contribution of different parts of the molecule to its biological activity. cnr.itnih.gov The activity of these compounds as CXCR4 antagonists was assessed by their ability to inhibit the downstream effects of the CXCL12/CXCR4 signaling pathway, such as cell proliferation, migration, and the phosphorylation of the ERK1/2 MAP kinase. cnr.itmdpi.com

Within this panel, parazoanthine B emerged as the most potent antagonist. cnr.itnih.govuoa.gr Key findings from the evaluation of various analogues highlight the importance of specific structural features:

The Hydroxy Group on the Phenyl Moiety : The presence of a hydroxyl group on the aromatic ring, as seen in this compound, is crucial for high potency. Its analogue, parazoanthine A, which shares the hydroxyl group but lacks a key double bond, is less active. cnr.it

The Alkyl Spacer Double Bond : The double bond at the Δ5,6 position on the alkyl spacer connecting to the hydantoin ring is a significant contributor to the compound's potency. This compound, which possesses this feature, is considerably more active than parazoanthine A, which has a saturated bond at this position. cnr.it

The Aromatic Moiety : Modification of the aromatic group has a profound impact on activity. Replacing the hydroxylated phenyl group with a simple phenyl ring (PARA-Ph) leads to a dramatic decrease in activity. cnr.it Conversely, extending the aromatic system to a naphthalene (B1677914) ring (PARA-Naph) results in an intermediate potency, less active than this compound but more active than the unsubstituted phenyl analogue. cnr.it

Substitution of the Phenoxy Oxygen : Replacing the hydroxyl group with a methoxy (B1213986) group (as in parazoanthine C and its saturated analogue parazoanthine F) also affects potency. cnr.it

The following table summarizes the antagonist potency of several key parazoanthine analogues against CXCR4, measured by their ability to inhibit CXCL12-induced cell proliferation.

| Compound | Description | IC₅₀ (nM) |

| This compound | Unsaturated (Δ5,6), p-hydroxy-phenoxy group | 9.3 |

| Parazoanthine A | Saturated at 5,6, p-hydroxy-phenoxy group | 18.7 |

| PARA-Naph | Saturated, naphthalene aromatic group | 70.7 |

| PARA-Ph | Saturated, phenyl aromatic group | 116 |

| Parazoanthine F | Saturated, p-methoxy-phenoxy group | 269 |

| Parazoanthine C | Unsaturated (Δ5,6), p-methoxy-phenoxy group | Not Calculated |

| The IC₅₀ value for Parazoanthine C could not be determined due to a biphasic dose-response curve. cnr.it |

These systematic evaluations demonstrate that while several analogues can antagonize CXCR4, the specific combination of an unsaturated alkyl spacer and a hydroxylated phenyl group in this compound results in the highest potency. cnr.itmdpi.com

Elucidation of Key Pharmacophoric Features for CXCR4 Antagonism

Based on SAR studies of parazoanthines and related compounds, a refined pharmacophoric model for CXCR4 antagonism has been developed. cnr.itmdpi.com This model identifies several key features essential for effective binding and inhibition of the receptor. The primary components of the parazoanthine pharmacophore include:

A Strongly Basic Guanidinium Moiety : This group is a crucial interaction point with the receptor. mdpi.com

A Substituted Aromatic Group : A p-phenoxy group, preferably with a hydrogen-bond donor/acceptor like a hydroxyl group, serves as another key interaction domain. cnr.it

A Nine-Bond Spacer : This linker, which includes a hydantoin ring, correctly positions the terminal functional groups (guanidinium and aromatic) within the receptor's binding pocket. cnr.itmdpi.com

The comparison between the structures of parazoanthines and other known CXCR4 antagonists has allowed for the optimization of this model, which can be used for large-scale in silico screening to identify new potential antagonists. cnr.itnih.gov

Influence of Hydantoin Ring Saturation State on Activity

A critical aspect of the parazoanthine structure influencing its biological activity is the saturation state of the exocyclic double bond (Δ5,6) on the hydantoin ring. cnr.itmdpi.com Parazoanthine analogues can be categorized based on this feature:

Unsaturated Analogs : These include this compound and parazoanthine C, which possess the Δ5,6 double bond. cnr.it

Saturated Analogs : These include parazoanthine A and parazoanthine F, where the corresponding bond is saturated. cnr.it

A direct comparison between this compound (unsaturated, IC₅₀ = 9.3 nM) and parazoanthine A (saturated, IC₅₀ = 18.7 nM) clearly demonstrates that the presence of the double bond significantly enhances antagonist potency. cnr.it this compound is more than twice as potent as its saturated counterpart. This suggests that the rigidity or specific conformation imparted by the double bond in the alkyl spacer is favorable for optimal interaction with the CXCR4 binding site. cnr.it

Impact of Aromatic Moiety Substitution Patterns on Ligand Efficacy

The substitution pattern on the aromatic moiety is a major determinant of ligand efficacy and potency. cnr.it Studies on parazoanthine analogues have revealed a clear hierarchy of effectiveness based on the nature of this group.

Hydroxy Group : The presence of a hydroxyl group on the phenyl ring, as in this compound, is associated with the highest activity. This highlights the importance of a hydrogen-bond donor/acceptor group at this position. cnr.it

Methoxy Group : When the hydroxyl is replaced by a methoxy group (parazoanthine F), the potency drops significantly, with an IC₅₀ of 269 nM compared to 18.7 nM for its hydroxylated equivalent, parazoanthine A. cnr.it This suggests that while a substituent is beneficial, the specific nature of the hydrogen bonding interaction is critical.

Unsubstituted Phenyl Group : Complete removal of the hydroxyl group (PARA-Ph) results in a substantial loss of potency (IC₅₀ = 116 nM) and lower efficacy. cnr.it The analogue PARA-Ph was unable to fully reverse CXCL12-induced cell proliferation even at high concentrations. cnr.it

Naphthalene Group : Increasing the size of the aromatic system from a phenyl to a naphthalene ring (PARA-Naph) yielded a compound with moderate potency (IC₅₀ = 70.7 nM). cnr.it This indicates that the size of the aromatic group is also a factor in binding affinity. cnr.it

These findings collectively underscore that a p-hydroxyphenyl group provides the optimal balance of size, shape, and hydrogen-bonding capability for potent CXCR4 antagonism within this chemical series. cnr.it

Computational Chemistry in SAR Elucidation and Model Optimization (e.g., in silico screening, molecular docking)

Computational chemistry has been integral to the identification and optimization of parazoanthines as CXCR4 antagonists. cnr.itnih.govresearchgate.net A combined computational and experimental approach was employed, starting with a previously developed pharmacophoric model to screen compound libraries. cnr.ituoa.gr This initial in silico screening led to the identification of the parazoanthine family, isolated from the Mediterranean sea anemone Parazoanthus axinellae, as promising candidates. cnr.itresearchgate.net

Following their identification, molecular docking studies were performed to predict how these molecules bind to the CXCR4 receptor. cnr.itunina.it These computational models provided a structural basis to rationalize the SAR data obtained from in vitro experiments. For instance, docking simulations helped to visualize the interactions of the key pharmacophoric features—the guanidinium head, the aromatic tail, and the hydantoin linker—within the receptor's binding pocket. cnr.it

Furthermore, the experimental results from the synthesized analogues were used to refine and optimize the initial pharmacophoric model. cnr.itnih.gov The superior activity of this compound, for example, allowed for a better definition of the optimal spatial and electronic requirements for potent antagonism. This iterative process of computational prediction followed by experimental validation and model refinement is a powerful strategy for drug discovery, leading to a more stringent and useful pharmacophoric model for future large-scale virtual screening campaigns. cnr.itnih.govuoa.gr

Ecological Roles and Chemodiversity of Parazoanthine B in Marine Ecosystems

Proposed Defensive Functions Against Predation in Marine Invertebrates

Sessile marine invertebrates are in a constant battle against predation from mobile organisms and threats from pathogenic microbes. mdpi.commdpi.com Lacking shells or significant motility, many of these species have evolved to produce an arsenal (B13267) of secondary metabolites for chemical defense. espol.edu.ec The presence of parazoanthine B and its analogs in Parazoanthus axinellae suggests they serve such a protective function. unisa.it

Research indicates that these compounds may act as a deterrent against larger predators. unisa.it More specifically, extracts from P. axinellae that contain these alkaloids have demonstrated significant antimicrobial properties. Studies have shown that extracts from the cnidocysts (stinging cells) of P. axinellae exert potent antibacterial activity against several human and marine pathogens. mdpi.comresearchgate.net The extract was particularly effective against various species of the genus Vibrio, which are common marine bacteria and can be pathogenic to fish and other invertebrates. mdpi.com The antibacterial effect was significant enough to cause the collapse of bacterial cell walls, as observed through scanning electron microscopy. mdpi.com This antimicrobial capacity suggests a crucial role for the chemical constituents of P. axinellae, including parazoanthines, in defending the organism against microbial colonization and infection, a vital function in the microbe-rich marine environment. mdpi.commdpi.com

Role in Inter-organismal Chemical Communication

Chemical signals are the predominant language in the sea, mediating a vast array of interactions including defense, competition, predation, and reproduction. espol.edu.ec Marine invertebrates, in particular, rely on these chemical cues to navigate their environment and interact with other species. mdpi.com While the specific role of this compound in inter-organismal communication has not been definitively established, the ecological context of marine natural products allows for informed hypotheses.

Secondary metabolites in sessile invertebrates often serve dual purposes, such as acting as both a defensive toxin and a signal to competitors. It is plausible that parazoanthines released into the water column could signal the zoantharian's territory or defensive capability, thereby warding off potential competitors for space on the substrate. The production of these compounds is also highly specific to certain morphotypes of P. axinellae, suggesting a finely tuned role linked to the organism's specific ecological niche. unina.it Although direct evidence is pending, the structural complexity and bioactivity of this compound are characteristic of molecules used in the intricate chemical dialogues that structure marine communities.

Contribution to the Broader Chemical Diversity of Zoantharians

Zoantharians are recognized as prolific producers of structurally unique and diverse natural products. espol.edu.ecrsc.orgscribd.com The chemical landscape of this order includes several major classes of compounds, highlighting a significant investment in metabolic diversity. This compound is a member of the parazoanthine family of alkaloids, which are characterized by a hydantoin (B18101) core and were first identified as major constituents of the Mediterranean zoanthid Parazoanthus axinellae. acs.org

The genus Parazoanthus and the broader order Zoantharia produce a wide array of secondary metabolites beyond the parazoanthines. This chemical diversity is a key feature of their biology and likely contributes to their ecological success.

Table 1: Major Classes of Chemical Compounds from Zoantharians

| Compound Class | Example(s) | Source Organism(s) (Genus) | Reference(s) |

|---|---|---|---|

| Guanidine (B92328) Alkaloids | Parazoanthines A-J, Zoanthoxanthins | Parazoanthus, Zoanthus | espol.edu.ecacs.org |

| Zoanthamine (B1237179) Alkaloids | Zoanthamine, Norzoanthamine | Zoanthus | espol.edu.ec |

| Ecdysteroids | Ecdysone, 20-Hydroxyecdysone | Zoanthus, Palythoa | espol.edu.ec |

| Palytoxins | Palytoxin, Ostreocin-D | Palythoa, Zoanthus | espol.edu.ec |

| Sterols | Gorgosterol, 23,24-Dimethylcholesta-5,22-dien-3β-ol | Palythoa, Zoanthus | espol.edu.ec |

| Halogenated Derivatives | Valdiviamides, Halogenated Tyramines | Antipathozoanthus, Parazoanthus | espol.edu.ec |

This rich chemical repertoire underscores the evolutionary importance of secondary metabolism in zoantharians, with this compound representing a significant component within the diverse alkaloid family produced by Parazoanthus.

Environmental Factors Influencing Parazoanthine Production and Metabolome Consistency

The production of secondary metabolites in marine organisms is not always constant and can be significantly influenced by a range of environmental and genetic factors, including light, temperature, nutrient availability, and biotic interactions. maxapress.comd-nb.infojuniperpublishers.comnih.gov For Parazoanthus axinellae, research has revealed a fascinating case of deep chemical divergence between two distinct morphotypes, suggesting a strong interplay of these factors. unina.itacs.org

The concept of "metabolome consistency" has been explored in P. axinellae, where the predictable pattern of related alkaloids allowed researchers to anticipate and identify new members of the parazoanthine family (F-J). researchgate.netacs.org This suggests a stable, genetically controlled biosynthetic pathway. However, this consistency is dramatically broken when comparing different morphotypes of the species. unina.it

There are two primary morphotypes of P. axinellae in the Mediterranean: a "Slender" yellow morphotype and a "Stocky" orange morphotype. These variants differ not only in appearance but also in their ecology and, crucially, their chemical profiles. unina.it

Table 2: Comparison of Parazoanthus axinellae Morphotypes and Parazoanthine Production

| Feature | Slender Morphotype | Stocky Morphotype | Reference(s) |

|---|---|---|---|

| Color | Light-yellow | Orange | unina.it |

| Morphology | Elongated trunk, long thin tentacles | Shorter, thicker trunk and tentacles | unina.it |

| Habitat | Primarily epibiont on axinellid sponges | Dwells on rocky substrates | unina.it |

| Parazoanthine Production | Present | Absent | unina.it |

This stark difference in chemical profiles, where the Slender morphotype produces parazoanthines and the Stocky morphotype does not, is a clear example of how an organism's ecological niche and likely its genetic makeup dictate the production of specific secondary metabolites. The Slender morphotype's association with sponges may subject it to a different set of competitive and predatory pressures, making the production of parazoanthines an adaptive advantage in that specific environment. This demonstrates that while a metabolic pathway may be consistent within a defined population, it can be a key point of divergence across different ecological variants of the same species.

Advanced Analytical and Computational Approaches in Parazoanthine B Research

Hyphenated Techniques for Metabolome Profiling (e.g., UHPLC-MS/MS)

The investigation of the chemical diversity of the Mediterranean zoanthid Parazoanthus axinellae has been greatly enhanced by the use of hyphenated analytical techniques. acs.org Ultra-high pressure liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-MS/MS) is a cornerstone of this metabolomic approach. acs.orgresearchgate.net This method provides high separation efficiency, sensitivity, and the structural information necessary to profile the complex mixture of metabolites present in a crude organic extract.

In the analysis of P. axinellae, researchers first targeted the five known parazoanthines, including parazoanthine B, to establish a reference database. acs.orgnih.gov The extracted ion chromatograms (EIC) successfully identified the target masses for each of the known compounds. acs.orgnih.gov This initial profiling confirmed the presence of this compound (compound 2 ) and its analogues, paving the way for the discovery of new members of this family within the same extract. acs.orgresearchgate.net The high resolution of the mass spectrometry allows for the determination of the elemental composition of the parent ions and their fragments, which is a critical step in structural identification. acs.org

| Compound | Detected m/z [M+H]⁺ |

|---|---|

| Parazoanthine A (1) | 318 |

| This compound (2) | 316 |

| Parazoanthine C (3) | 330 |

| Parazoanthine D (4) | 412 |

| Parazoanthine E (5) | 410 |

Application of In Silico Predicted Fragmentation Patterns for Structural Characterization

A key innovation in the study of parazoanthines has been the integration of in silico methods with experimental MS/MS data. researchgate.net To identify new parazoanthines (F-J), the fragmentation patterns of the known compounds, including this compound, were first manually determined. acs.orgresearchgate.net This process involved analyzing the MS/MS spectra acquired at different collision energies to identify characteristic neutral losses and key fragments that serve as markers for the parazoanthine chemical family. acs.orgnih.gov

The fragmentation of parazoanthines typically leads to five or six key fragments. researchgate.net For instance, a common fragment results from the loss of ammonia (B1221849) from the guanidine (B92328) moiety, while another is characteristic of the hydantoin (B18101) core. researchgate.net This established fragmentation pattern was then used to simulate the MS/MS spectra for a library of theoretically predicted, or in silico generated, new structures. acs.orgresearchgate.net By comparing the simulated spectra with the experimental MS/MS data from the crude extract, researchers were able to confidently identify five new parazoanthine compounds without the need for their complete isolation and purification, demonstrating the power of this "metabolome consistency" approach. acs.orgresearchgate.net

Computational Modeling of Molecular Conformations and Dynamics

Computational modeling has been instrumental in exploring the biological activity of this compound. researchgate.net Molecular docking studies were conducted to investigate the interaction of parazoanthines with the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in cancer metastasis and inflammatory diseases. researchgate.netresearchgate.netcnr.it These computational models predicted that this compound is a potent CXCR4 antagonist, a finding that was later confirmed by in vitro functional assays. researchgate.netcnr.it

The docking analysis provided insights into the binding mode of this compound within the receptor. cnr.it A crucial structural feature of this compound is the Δ5,6 double bond, which confers greater rigidity to the molecular scaffold compared to analogues like parazoanthine A. cnr.it This increased rigidity is thought to contribute favorably to the binding affinity by reducing the entropic penalty upon ligand binding. cnr.it Such computational modeling of molecular conformation and interaction is a powerful tool for rationalizing structure-activity relationships and guiding the design of new, more potent analogues. cnr.it

Quantum Chemical Calculations (ab initio methods, TDDFT) for Spectroscopic Prediction and Electronic Structure Analysis

Quantum chemical calculations represent a higher level of computational analysis, providing deep insights into the electronic structure and spectroscopic properties of molecules.

Ab initio methods , which solve the Schrödinger equation from first principles without extensive empirical parameterization, have been applied in parazoanthine research. cnr.itunina.it In studies investigating this compound and its synthetic analogues as CXCR4 antagonists, ab initio calculations were performed using the GAMESS (General Atomic and Molecular Electronic Structure System) program. cnr.itunina.it These calculations can elucidate the electronic structure and reactivity of the molecules, complementing the findings from molecular docking and supporting the rational design of new compounds. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method particularly suited for predicting the spectroscopic properties of molecules by calculating their electronic excited states. nih.govresearchgate.net This technique was crucial in the initial discovery and structural elucidation of the parazoanthine family. acs.org While this compound itself is achiral, TDDFT was used to determine the absolute configuration of its chiral analogues, parazoanthine A and parazoanthine D. researchgate.netacs.org By comparing the experimentally measured circular dichroism (CD) spectra with the TDDFT-calculated spectra for different possible stereoisomers, researchers were able to unambiguously assign the correct absolute stereochemistry. researchgate.netacs.org This application highlights the predictive power of TDDFT in resolving complex structural challenges in natural product chemistry.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathways and Associated Enzymes

A fundamental and pressing area of future research is the complete elucidation of the biosynthetic pathway of parazoanthine B. While it is known to be a hydantoin (B18101) alkaloid isolated from the Mediterranean sea anemone Parazoanthus axinellae, the precise enzymatic machinery and genetic underpinnings responsible for its assembly remain largely unknown. researchgate.netresearchgate.net Understanding this pathway is crucial for several reasons. Firstly, it would provide insights into the novel biochemical transformations that lead to its unique chemical framework, which includes a 3,5-alkyl disubstituted hydantoin core, a terminal guanidine (B92328) group, and an aromatic ring. unina.it

Future investigations should focus on:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Parazoanthus axinellae and any associated symbiotic microorganisms to identify the gene cluster responsible for parazoanthine biosynthesis. researchgate.netespol.edu.ec

Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes) involved in each step of the pathway. nih.govnih.gov This could reveal novel enzymatic functions and mechanisms.

Tracer Studies: Employing isotopic labeling experiments to trace the incorporation of precursor molecules and delineate the sequence of bond formations. snscourseware.org

Unraveling the biosynthesis will not only be a significant scientific achievement but also pave the way for biotechnological production of this compound and its analogs.

Discovery of Novel Parazoanthine Congeners and Structural Variants

The natural world is a treasure trove of chemical diversity. It is highly probable that other, as yet undiscovered, parazoanthine congeners and structural variants exist in Parazoanthus species and other marine organisms. researchgate.netresearchgate.netinteresjournals.org The identification of these novel compounds is a critical step in expanding the chemical space available for drug discovery and for understanding structure-activity relationships (SAR).

Future efforts should be directed towards:

Expanded Bioprospecting: Systematic chemical investigation of different Parazoanthus species and other related zoantharians from diverse geographical locations. espol.edu.ec

Advanced Analytical Techniques: Utilizing high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with modern computational tools for metabolite annotation, to detect and structurally elucidate minor and novel parazoanthine analogs. researchgate.net

Genome Mining: Using the knowledge of the parazoanthine biosynthetic gene cluster (once identified) to search for similar gene clusters in other organisms' genomic data, predicting the production of novel variants.

The discovery of new congeners will provide a richer dataset for understanding how subtle structural modifications influence biological activity.

Development of Chemoenzymatic Synthetic Strategies

While total synthesis of this compound and some of its analogs has been achieved, these routes can be lengthy and complex. researchgate.net Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful alternative for the efficient and scalable production of parazoanthine analogs. nih.govresearchgate.net

Key areas for future development include:

Enzyme Engineering: Modifying the biosynthetic enzymes (once identified) to accept non-native substrates, thereby enabling the creation of a diverse library of "unnatural" parazoanthine analogs with potentially improved properties. nih.gov

Cell-Free Systems: Developing cell-free enzymatic systems to carry out specific biosynthetic steps, offering greater control and purity compared to whole-cell fermentation.

Convergent Synthesis: Designing synthetic routes where key fragments are synthesized chemically and then assembled using specific enzymatic ligations. nih.gov

These strategies will be instrumental in generating the quantities of diverse analogs needed for extensive pharmacological testing.

Advanced Computational Design of Highly Potent and Selective Analogs

Computational chemistry and molecular modeling have already played a crucial role in identifying parazoanthines as CXCR4 antagonists. researchgate.netcnr.it The future of designing even more potent and selective analogs lies in the application of advanced computational methods. biorxiv.orgnih.gov

Future research should leverage:

Structure-Based Drug Design: Utilizing the crystal structure of CXCR4 in complex with this compound (once available) to design new analogs with optimized interactions with the binding pocket.

Pharmacophore Refinement: Continuously refining the pharmacophore model based on the SAR data from newly synthesized and discovered congeners to improve the predictive power of in silico screening. cnr.it

Molecular Dynamics Simulations: Employing molecular dynamics simulations to understand the dynamic behavior of this compound and its analogs within the CXCR4 binding site, providing insights into the structural determinants of potency and selectivity.

These computational approaches will accelerate the design-build-test-learn cycle, leading to the rapid identification of lead candidates with superior therapeutic profiles.

Investigations into Broader Biological Target Engagement Beyond CXCR4

While the primary known target of this compound is the CXCR4 receptor, it is plausible that this complex molecule interacts with other biological targets, potentially leading to additional therapeutic applications. researchgate.netnih.govnih.gov A comprehensive understanding of its polypharmacology is essential.

Future investigations should include:

Target Deconvolution Studies: Employing techniques such as chemical proteomics and affinity-based pulldown assays to identify other cellular proteins that bind to this compound.

Phenotypic Screening: Testing this compound and its analogs in a wide range of disease-relevant cellular assays to uncover unexpected biological activities.

Cross-Reactivity Profiling: Systematically screening this compound against a panel of other G protein-coupled receptors (GPCRs) and other receptor families to assess its selectivity and identify potential off-target effects or new therapeutic opportunities.

Exploring the broader biological landscape of this compound could unveil novel mechanisms of action and expand its therapeutic potential beyond CXCR4-mediated diseases.

Exploration of Ecological Significance and Biogeochemical Cycling

The production of complex secondary metabolites like this compound by marine organisms is often driven by ecological pressures. espol.edu.ec Understanding the ecological role of these compounds can provide insights into their natural function and the evolutionary pressures that shaped their bioactivity. espol.edu.ec

Future research in this area should focus on:

Chemical Ecology Studies: Investigating the role of parazoanthines in the defense mechanisms of Parazoanthus axinellae against predators, competitors, or pathogens.

Symbiotic Interactions: Determining whether the biosynthesis of parazoanthines is carried out by the sea anemone itself or by symbiotic microorganisms, which is a common phenomenon in marine invertebrates. researchgate.netespol.edu.ec

Biogeochemical Cycling: Studying the fate of parazoanthines in the marine environment, including their degradation, transport, and potential impact on marine biogeochemical cycles, particularly the nitrogen cycle, given their alkaloid nature. frontiersin.orgresearchgate.netwikipedia.orgcarnegiescience.edu

These ecological and biogeochemical studies will provide a more holistic understanding of this compound, from its molecular interactions to its role in the broader marine ecosystem.

Q & A

Q. What mechanistic studies elucidate this compound’s role in epigenetic modulation?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure DNMT1/3a/3b activity using radiolabeled SAM (³H-AdoMet) and DNA substrates.

- Cellular Demethylation : Treat cancer cell lines (e.g., HCT-116) and quantify global DNA methylation via LC-MS/MS (5-mC levels) .

- CRISPR Knockout Models : Validate target specificity using DNMT-knockout cells .

Contradiction Resolution and Knowledge Gaps

Q. How should researchers address discrepancies in reported UV maxima for this compound?

- Methodological Answer :

- Solvent Polarity Effects : Re-measure UV spectra in solvents of varying polarity (e.g., hexane vs. methanol) to assess λ shifts.

- pH-Dependent Studies : Test absorbance in buffered solutions (pH 3–10) to identify protonation-dependent shifts .

- Cross-Validation : Compare data with synthetic analogs to rule out impurities .

Q. What gaps exist in understanding this compound’s ecological role in marine ecosystems?

- Methodological Answer :

- Field Sampling : Conduct seasonal collections of P. axinellae to correlate this compound levels with environmental stressors (e.g., temperature, pH).

- Predator-Prey Assays : Test purified compound against sympatric organisms (e.g., fish, crustaceans) to assess anti-predatory activity .

- Metabolomic Profiling : Use LC-MS-based untargeted metabolomics to identify co-occurring bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.